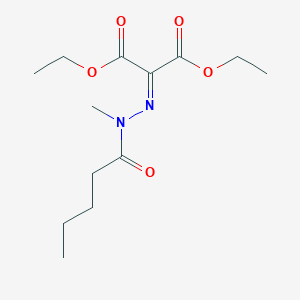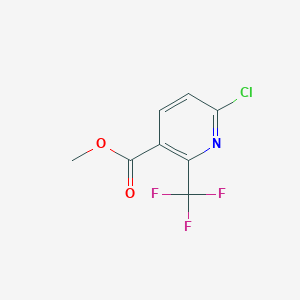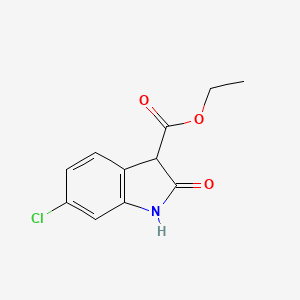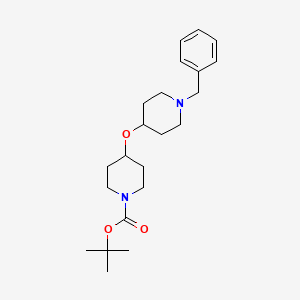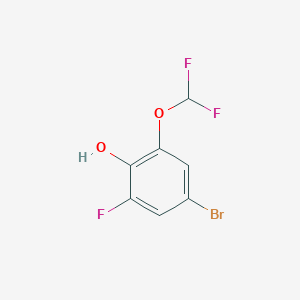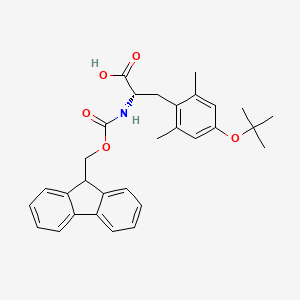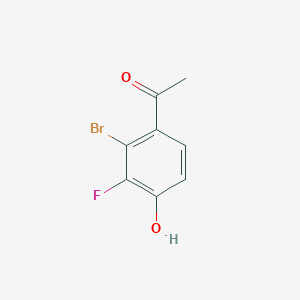
2'-Bromo-3'-fluoro-4'-hydroxyacetophenone
Vue d'ensemble
Description
2'-Bromo-3'-fluoro-4'-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-hydroxyacetophenone using bromine in acetic acid . The reaction is typically carried out at elevated temperatures (70-80°C) under light irradiation to achieve high yields.
Industrial Production Methods: In industrial settings, the compound can be produced by the selective bromination of 2-fluoro-4-hydroxyacetophenone using cupric bromide in refluxing chloroform-ethyl acetate mixture . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of 1-(2-bromo-3-fluoro-4-oxophenyl)ethanone.
Reduction: Formation of 1-(2-bromo-3-fluoro-4-hydroxyphenyl)ethanol.
Applications De Recherche Scientifique
2'-Bromo-3'-fluoro-4'-hydroxyacetophenone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone involves its interaction with molecular targets through electrophilic aromatic substitution . The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can inhibit enzyme activity or alter protein function, making it valuable in biochemical research .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone: Similar structure but lacks the additional bromine atom.
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: Contains iodine atoms instead of fluorine.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Contains additional bromine atoms.
Uniqueness: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions . This makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
1-(2-bromo-3-fluoro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXCJKHHFRECII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




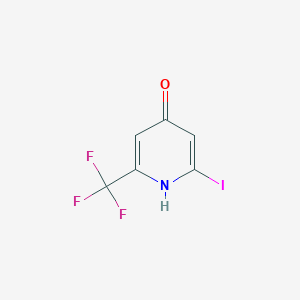
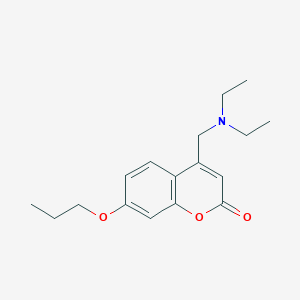
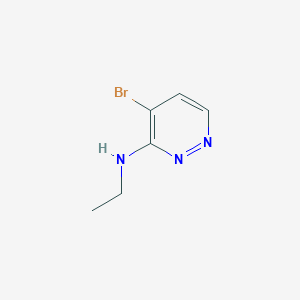
![2-Azaspiro[3.5]nonan-7-ol](/img/structure/B1447369.png)
![tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B1447370.png)
